

Molecular structure and chemical properties of Flupentixol

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Compound of Interest

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An In-depth Technical Guide on the Molecular and Chemical Properties of **Flupentixol**

Introduction

Flupentixol is a typical antipsychotic medication belonging to the thioxanthene class.[1][2] It is utilized in the management of psychotic disorders such as schizophrenia and, at lower dosages, exhibits antidepressant properties.[3][4] Structurally related to the phenothiazines, its therapeutic effects are primarily attributed to its potent antagonism of dopamine receptors in the central nervous system.[1][2] **Flupentixol** exists as two distinct geometric isomers, with the cis(Z)-isomer being the pharmacologically active form.[5][6] This guide provides a comprehensive overview of the molecular structure, chemical properties, mechanism of action, and metabolic pathways of **Flupentixol** for researchers and drug development professionals.

Molecular Structure and Stereochemistry

Flupentixol is a tricyclic compound characterized by a thioxanthene core structure. The molecule's pharmacological activity is critically dependent on its stereochemistry.

Chemical Identity

The fundamental identifiers and molecular formula for **Flupentixol** are summarized below.

Identifier	Value
IUPAC Name	2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethanol[5]
CAS Number	2709-56-0[7][8]
Molecular Formula	C ₂₃ H ₂₅ F ₃ N ₂ OS[5][7][8]
Synonyms	Flupenthixol, Fluanxol, Depixol[5][7]

Stereoisomerism

Flupenthixol exists as two geometric isomers: cis(Z)-**Flupenthixol** and trans(E)-**Flupenthixol**. The therapeutic efficacy of the drug is almost exclusively attributed to the cis(Z)-isomer, which is a potent neuroleptic agent.[6][7][9] The trans(E)-isomer is considered pharmacologically inactive or significantly less active.[6][9] This stereospecificity is crucial, as the cis(Z) configuration allows for the correct orientation to bind effectively to target receptors.[9] The synthesis of **Flupenthixol** often requires careful control to maximize the yield of the desired Z-isomer.[6][10]

Physicochemical Properties

The chemical properties of **Flupenthixol** influence its absorption, distribution, metabolism, and excretion (ADME) profile. Key quantitative data are presented in the table below.

Property	Value	Source
Molecular Weight	434.52 g/mol	[7]
logP (Octanol/Water)	4.602	Cheméo[11]
Water Solubility	3.00 mg/L	HMDB[12]
Melting Point (Dihydrochloride)	237-239 °C	ChemBK[13]
pKa (strongest basic)	8.0 (Predicted)	HMDB[2]

Flupenthixol is a lipophilic compound, as indicated by its high logP value, which facilitates its passage across the blood-brain barrier. Its low water solubility is overcome in pharmaceutical

formulations, such as the decanoate ester for long-acting intramuscular injections, which allows for slow release and hydrolysis to the active compound.^[14]

Pharmacodynamics and Mechanism of Action

The antipsychotic and antidepressant effects of **Flupentixol** are a result of its interaction with multiple neurotransmitter systems.

Dopamine Receptor Antagonism

The primary mechanism of action for **Flupentixol**'s antipsychotic effects is the blockade of postsynaptic dopamine D₁ and D₂ receptors in the central nervous system.^{[1][14][15]}

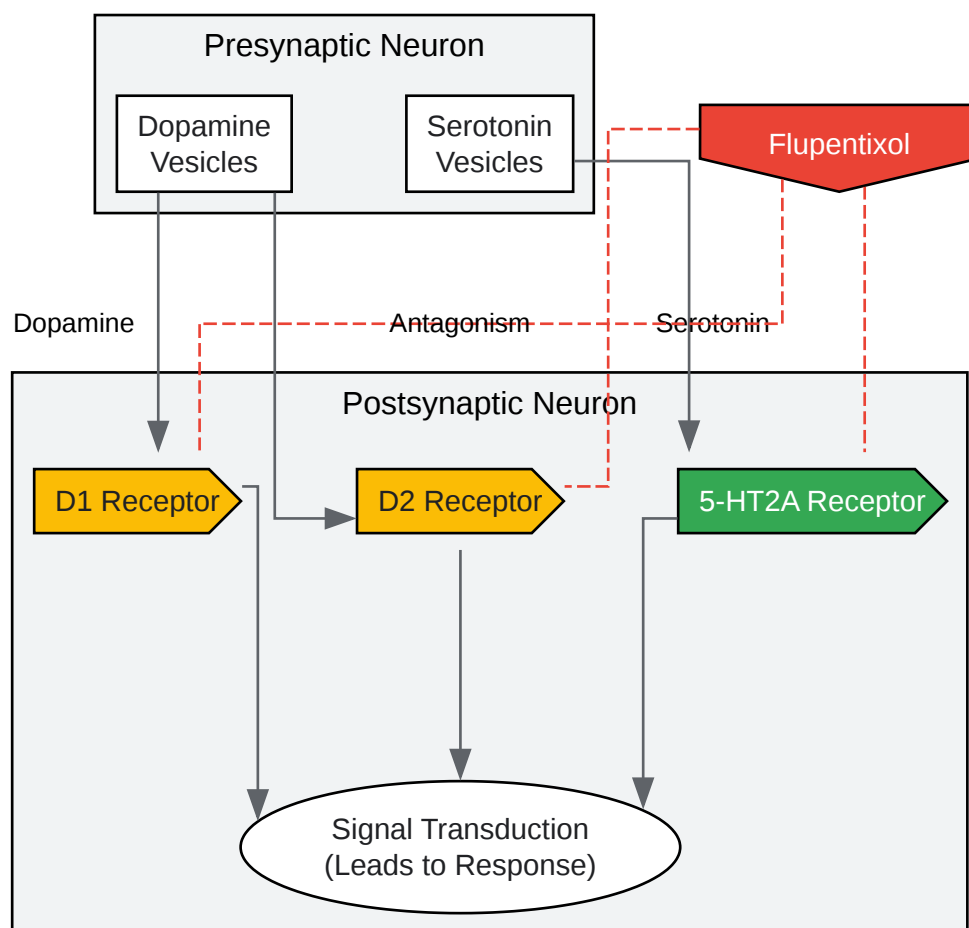
Overactivity in mesolimbic dopamine pathways is associated with the positive symptoms of schizophrenia (e.g., hallucinations, delusions), and by inhibiting these receptors, **Flupentixol** mitigates these symptoms.^[14] The active cis(Z)-isomer demonstrates high and roughly equal affinity for both D₁ and D₂ receptors.^{[5][16]}

Serotonin Receptor Antagonism

Flupentixol also acts as an antagonist at serotonin 5-HT_{2A} receptors.^{[3][15]} This action is thought to contribute to its efficacy against the negative symptoms of schizophrenia and to its antidepressant effects at lower doses.^{[3][5]} The antagonism of 5-HT_{2A} receptors can modulate dopamine and norepinephrine release, providing a broader therapeutic profile.^[17]

Other Receptor Interactions

Flupentixol exhibits weaker binding affinity for α_1 -adrenergic and histamine H₁ receptors.^[15] ^[18] Blockade of these receptors is generally associated with side effects such as orthostatic hypotension and sedation, respectively, though **Flupentixol** is considered a non-sedating antipsychotic.^[1]



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Figure 1: Flupentixol's antagonism of dopamine and serotonin receptors.

Experimental Protocols: Receptor Binding Assay

To quantify the binding affinity (K_i) of **Flupentixol** for its target receptors, a competitive radioligand binding assay is a standard and robust method.[19]

Objective

To determine the inhibitory constant (K_i) of cis(Z)-**Flupentixol** for the human dopamine D₂ receptor expressed in a stable cell line.

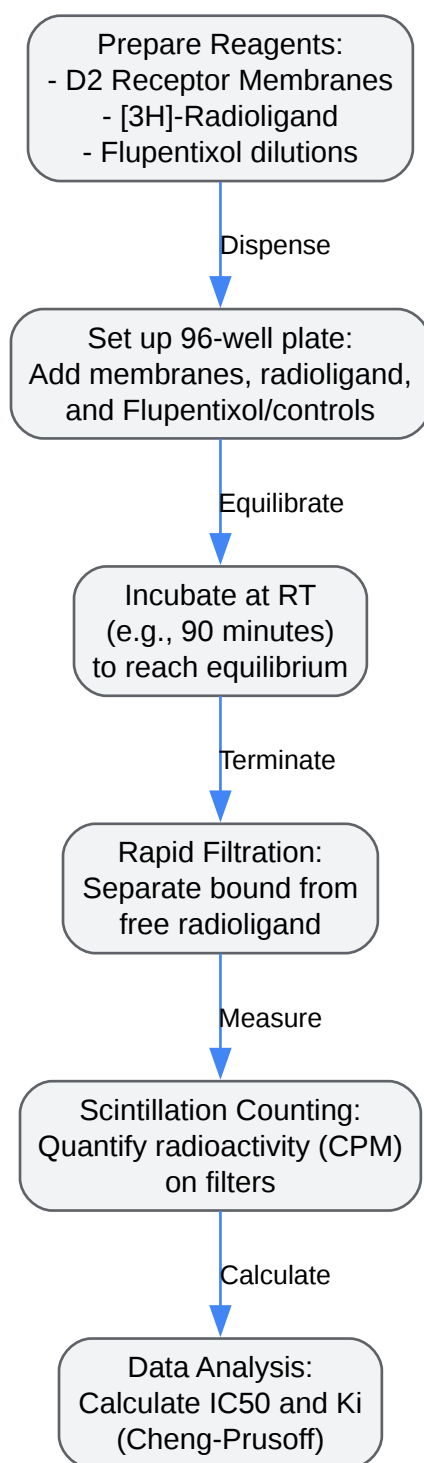
Materials

- Receptor Source: Membrane preparation from HEK-293 cells stably expressing the human D₂ receptor.
- Radioligand: [³H]-Spiperone or [³H]-Raclopride (a selective D₂ antagonist).
- Test Compound: cis(Z)-**Flupentixol** dihydrochloride.
- Non-specific Binding Control: Haloperidol (10 μM) or another potent D₂ antagonist.
- Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
- Equipment: 96-well plates, cell harvester, glass fiber filters, liquid scintillation counter, microplate reader.

Methodology

- Membrane Preparation: Homogenize cultured cells in ice-cold lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer and determine the total protein concentration (e.g., via Bradford assay).
- Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation (typically 10-20 μg protein/well), and the radioligand at a concentration near its dissociation constant (K_d).
- Competition Curve: Add varying concentrations of cis(Z)-**Flupentixol** (e.g., 10⁻¹¹ M to 10⁻⁵ M) to the wells.
- Controls:
 - Total Binding: Wells containing only membranes and radioligand.
 - Non-specific Binding: Wells containing membranes, radioligand, and a high concentration (10 μM) of an unlabeled antagonist like haloperidol.
- Incubation: Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

- Separation: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand. Wash the filters with ice-cold assay buffer.
- Quantification: Place the filters in scintillation vials with scintillation fluid and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
- Data Analysis:
 - Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
 - Plot the percentage of specific binding against the log concentration of **Flupentixol**.
 - Use non-linear regression analysis (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of **Flupentixol** that inhibits 50% of specific radioligand binding).
 - Calculate the inhibitory constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.



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Figure 2: Workflow for a competitive radioligand binding assay.

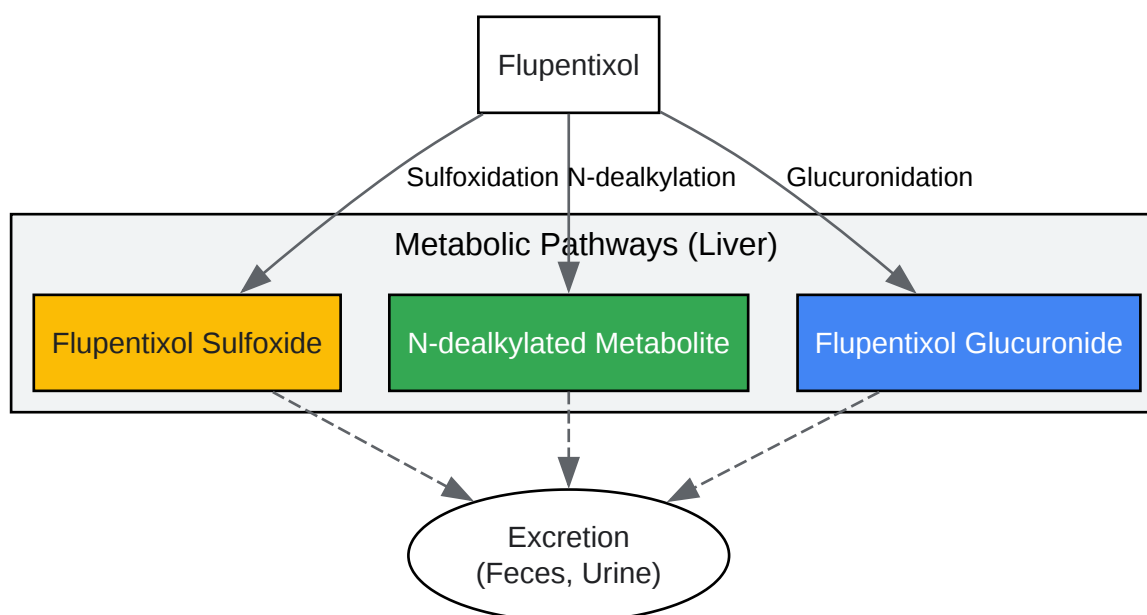
Metabolism and Degradation

Flupentixol is extensively metabolized in the liver before excretion.[20] The primary metabolic routes involve modification of the thioxanthene ring system and the piperazine side chain.

The main pathways of **Flupentixol** metabolism are:

- Sulfoxidation: Oxidation of the sulfur atom in the thioxanthene ring to form **flupentixol** sulfoxide.[20][21]
- N-dealkylation: Removal of the hydroxyethyl group from the piperazine side chain.[20][21]
- Glucuronic Acid Conjugation: Conjugation of the terminal hydroxyl group on the side chain with glucuronic acid to form a more water-soluble glucuronide metabolite, facilitating excretion.[20][21]

The resulting metabolites are largely inactive and are excreted primarily in the feces, with a smaller portion eliminated in the urine.[20][21]



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Figure 3: Major metabolic pathways of **Flupentixol**.

Conclusion

Flupentixol's therapeutic utility is deeply rooted in its specific molecular structure and resulting chemical properties. The cis(Z)-isomer is the key to its potent antagonism of both dopamine D₁/D₂ and serotonin 5-HT_{2A} receptors. Its lipophilicity allows for central nervous system penetration, while its extensive hepatic metabolism dictates its pharmacokinetic profile. A thorough understanding of these fundamental characteristics is essential for its effective clinical application and for the development of novel therapeutics targeting similar neurological pathways.

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